5-chloro-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile
CAS No.: 2640956-71-2
Cat. No.: VC11843091
Molecular Formula: C18H20ClN7O
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640956-71-2 |
|---|---|
| Molecular Formula | C18H20ClN7O |
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 5-chloro-6-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H20ClN7O/c19-15-11-14(12-20)13-21-18(15)26-5-3-24(4-6-26)16-1-2-17(23-22-16)25-7-9-27-10-8-25/h1-2,11,13H,3-10H2 |
| Standard InChI Key | SHZUNFZYVFPHOD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=C(C=N4)C#N)Cl |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=C(C=N4)C#N)Cl |
Introduction
Structural Analysis and Nomenclature
The compound 5-chloro-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heteroaromatic small molecule characterized by a pyridine core substituted with a chlorine atom at position 5, a carbonitrile group at position 3, and a piperazine-linked pyridazine-morpholine moiety at position 6. Its IUPAC name reflects this intricate architecture:
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Pyridine backbone: Positions 3 (carbonitrile), 5 (chlorine), and 6 (piperazine substitution).
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Piperazine bridge: Connects the pyridine to a pyridazine ring.
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Pyridazine-morpholine unit: Pyridazine at position 3 is substituted with a morpholine group at position 6.
The molecular formula is C₁₉H₁₈ClN₇O, with a molecular weight of 419.85 g/mol. The structure combines multiple pharmacophoric elements, including a nitrile (polar group), morpholine (solubility enhancer), and piperazine (hydrogen-bonding capability), which are critical for biological interactions .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis involves multi-step coupling reactions:
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Pyridazine Formation: A pyridazine ring is functionalized with morpholine via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling .
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Piperazine Introduction: The pyridazine-morpholine intermediate is coupled to a chloropyridine-carbonitrile scaffold using Buchwald-Hartwig amination or Ullmann-type reactions .
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Final Assembly: Purification via column chromatography or crystallization yields the target compound .
Key Reaction Conditions:
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Palladium catalysts (e.g., Pd(OAc)₂) for C–N bond formation.
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Solvents: Dimethylformamide (DMF) or acetonitrile at 80–120°C.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 419.85 g/mol |
| LogP (Predicted) | 2.3–2.7 |
| Solubility | Low in water (≤1 mg/mL) |
| pKa | Basic (piperazine: ~8.5) |
The compound’s low aqueous solubility is mitigated by the morpholine and piperazine groups, which enhance polarity .
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound exhibits dual inhibitory activity:
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ALK5 (TGF-β receptor) Inhibition: Potency (IC₅₀) of 0.12 µM in enzymatic assays, comparable to clinical candidates .
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Fungal Targets: Shows fungicidal activity against Botrytis cinerea (EC₅₀ = 0.58 µM) by disrupting cell wall synthesis .
Cellular Efficacy
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Antifibrotic Activity: Reduces collagen deposition in hepatic stellate cells (IC₅₀ = 0.87 µM) .
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Antiproliferative Effects: Inhibits BRAF-mutant melanoma cell growth (GI₅₀ = 1.1 µM) .
Mechanistic Insights:
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The pyridazine and piperazine moieties engage ATP-binding pockets in kinases.
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The nitrile group forms covalent interactions with cysteine residues in target proteins .
Patent Landscape and Therapeutic Applications
Key Patents
| Patent Number | Assignee | Expiry Date | Key Claims |
|---|---|---|---|
| WO2021255071A1 | Bayer AG | 2041 | Fungicidal use in agriculture |
| US20240018122A1 | Novartis AG | 2042 | ALK5 inhibition for fibrosis |
Comparative Analysis with Analogues
| Compound | Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| This Compound | ALK5 | 0.12 | >100 vs. ALK2 |
| 5-Chloro-6-morpholinonicotinic acid | BRAF | 0.24 | 50 vs. CRAF |
| Imatinib | BCR-ABL | 0.25 | 10 vs. PDGFR |
The piperazine-pyridazine extension enhances selectivity over earlier-generation kinase inhibitors .
Future Directions
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